2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride

Catalog No.
S12907582
CAS No.
M.F
C6H8ClN3O
M. Wt
173.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)pyrimidine-4-carbaldehyde hydrochlo...

Product Name

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride

IUPAC Name

2-(methylamino)pyrimidine-4-carbaldehyde;hydrochloride

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

InChI

InChI=1S/C6H7N3O.ClH/c1-7-6-8-3-2-5(4-10)9-6;/h2-4H,1H3,(H,7,8,9);1H

InChI Key

RGXCBJYFVKUCHV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C=O.Cl

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride is a chemical compound with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol. It is classified under pyrimidine derivatives and features a methylamino group attached to the pyrimidine ring, along with a formyl group at the 4-position. The compound is characterized by its white to off-white crystalline appearance and is soluble in various organic solvents. Its CAS number is 180869-39-0, and it has a purity of approximately 95% .

Typical of aldehydes and amines. Notably, it can undergo:

  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are important in synthesizing more complex molecules.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can also be reduced to primary alcohols using reducing agents like sodium borohydride.

These reactions are significant for synthetic organic chemistry, especially in the development of pharmaceuticals.

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride exhibits biological activities that make it a compound of interest in medicinal chemistry. It has been studied for its potential as an intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. Its structure suggests potential interactions with biological targets due to the presence of the methylamino group, which may enhance binding affinity and specificity .

Several methods exist for synthesizing 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride:

  • Pyrimidine Derivative Synthesis: Starting from pyrimidine derivatives, the introduction of a methylamino group can be achieved through nucleophilic substitution reactions.
  • Formylation: The introduction of the formyl group can be accomplished using formylating agents such as paraformaldehyde or by employing Vilsmeier-Haack reaction conditions.
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield.

These methods highlight the versatility in synthesizing this compound while maintaining high purity levels.

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride finds applications primarily in:

  • Pharmaceutical Research: As an intermediate in the synthesis of various drugs, particularly those targeting kinase pathways.
  • Chemical Biology: It serves as a building block for developing novel compounds with potential therapeutic effects.
  • Material Science: Its derivatives may be explored for use in creating functional materials due to their unique chemical properties.

Interaction studies involving 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against target cells or organisms.
  • Structure-Activity Relationship Studies: To determine how modifications to its structure affect biological activity.

Such studies are crucial for understanding its potential as a therapeutic agent.

Several compounds share structural similarities with 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberSimilarity ScoreKey Features
2-Methylpyrimidine-4-carbaldehyde1004-17-70.84Lacks methylamino group; simpler structure.
2-(Methylthio)pyrimidine-4-carbaldehyde1074-68-60.69Contains a thioether instead of an amino group.
6-Methyl-2-pyridinecarboxaldehyde1122-72-10.62Different position for carbaldehyde; pyridine ring.
2-Methylpyrimidine-5-carbaldehyde90905-33-20.61Carbaldehyde at a different position; similar reactivity.
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde770-31-00.63Contains an amino group; different substitution pattern.

These comparisons illustrate how variations in functional groups and positions can significantly influence chemical behavior and biological activity, highlighting the uniqueness of 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride within this group of compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.0355896 g/mol

Monoisotopic Mass

173.0355896 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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